
3,5-Dibromo-2,6-dimethylheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H16Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethylheptan-4-one typically involves the bromination of 2,6-dimethylheptan-4-one. One common method is the dehydrobromination of this compound using sodium hydride in tetrahydrofuran, followed by the addition of aqueous hydrochloric acid . This reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of bromine atoms, typically using strong bases like sodium hydride.
Photochemical Reactions: Irradiation of the compound in hexane under nitrogen can yield products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone.
Common Reagents and Conditions:
Dehydrobromination: Sodium hydride in tetrahydrofuran, followed by aqueous hydrochloric acid.
Photochemical Reactions: Hexane as a solvent, nitrogen atmosphere, and UV light at 300 nm.
Major Products:
Dehydrobromination: Cyclopropenones.
Photochemical Reactions: 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone and symmetrical photodimers.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2,6-dimethylheptan-4-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cyclopropenones and other complex organic molecules.
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activities.
Industry: It can be used in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-2,6-dimethylheptan-4-one involves its reactivity towards nucleophiles and bases. The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more electrophilic and prone to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-4-hydroxyacetophenone: Another brominated ketone with similar reactivity.
2,6-Dimethyl-4-heptanone: The non-brominated analog of 3,5-dibromo-2,6-dimethylheptan-4-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and two methyl groups in specific positions makes it a valuable compound for studying halogenated ketones’ reactivity and applications.
Eigenschaften
CAS-Nummer |
30957-25-6 |
|---|---|
Molekularformel |
C9H16Br2O |
Molekulargewicht |
300.03 g/mol |
IUPAC-Name |
3,5-dibromo-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
GQBBHKNQKIAYJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C(C(C)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
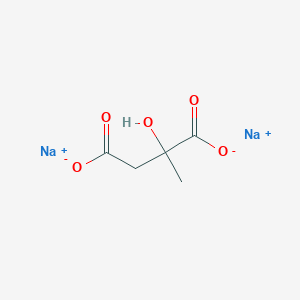
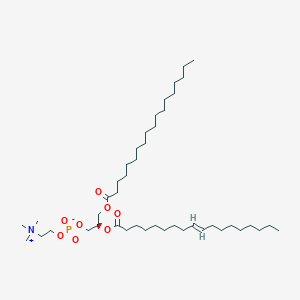
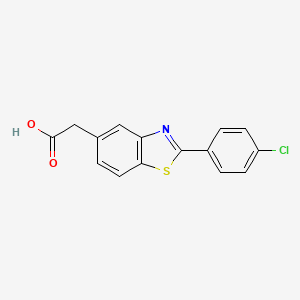
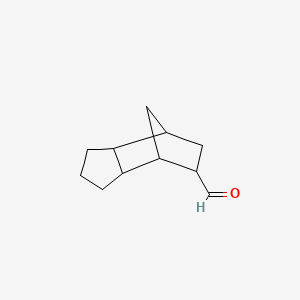
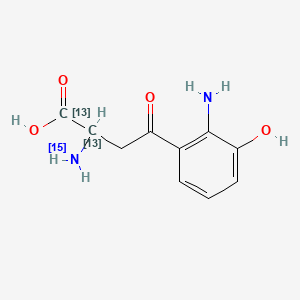
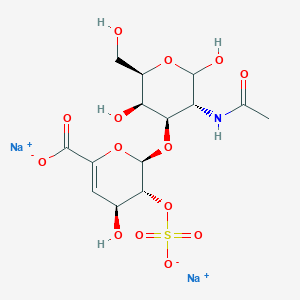
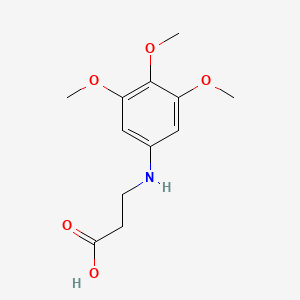
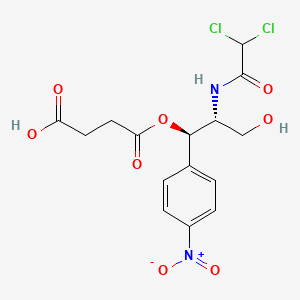

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)


